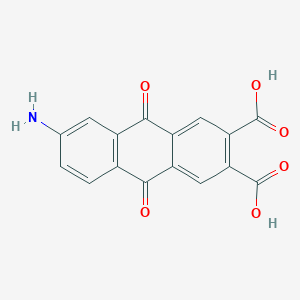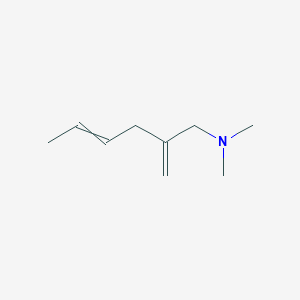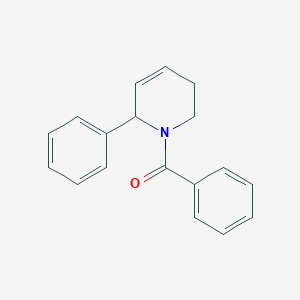
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields It is a derivative of anthracene, characterized by the presence of carboxylic acid groups at the 2 and 3 positions, an amino group at the 6 position, and a quinone structure at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions. The quinone structure is formed by further oxidation of the anthracene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: Dihydroxyanthracene derivatives.
Substitution Products: Functionalized anthracene derivatives with different substituents at the amino or carboxylic acid positions.
Scientific Research Applications
2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable quinone structure.
Mechanism of Action
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. This property is particularly useful in its potential anticancer activity, where it can induce apoptosis in cancer cells. The amino and carboxylic acid groups also enable it to form hydrogen bonds and interact with specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- 2,6-Anthraquinone dicarboxylic acid
- 9,10-Dioxoanthracene-2,6-dicarboxylic acid
- 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
Comparison: Compared to these similar compounds, 2,3-Anthracenedicarboxylic acid, 6-amino-9,10-dihydro-9,10-dioxo- is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups, along with the quinone structure, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61415-72-3 |
|---|---|
Molecular Formula |
C16H9NO6 |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
6-amino-9,10-dioxoanthracene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H9NO6/c17-6-1-2-7-8(3-6)14(19)10-5-12(16(22)23)11(15(20)21)4-9(10)13(7)18/h1-5H,17H2,(H,20,21)(H,22,23) |
InChI Key |
WEQVJFXPIBNXCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)


![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)




![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
